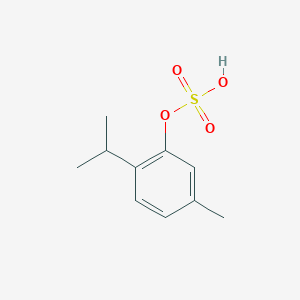
Thymol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymol sulfate is an organic sulfate of thymol. It has a role as a human xenobiotic metabolite. It is a monoterpenoid and an aryl sulfate. It derives from a thymol. It is a conjugate acid of a this compound(1-).
This compound belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. This compound can be converted into thymol.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Thymol sulfate exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : this compound has demonstrated significant antibacterial, antifungal, and antiviral properties. Studies indicate that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Its effectiveness against biofilm formation further enhances its utility in treating chronic infections.
- Anti-inflammatory Effects : Research shows that this compound can modulate inflammatory responses. It has been linked to decreased levels of pro-inflammatory cytokines such as IL-1 and TNF-α in animal models . This suggests potential applications in managing inflammatory diseases.
- Antioxidant Properties : this compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer .
Clinical Applications
This compound has been studied for its clinical applications in several areas:
- Respiratory Disorders : Clinical trials have indicated that this compound may aid in the treatment of respiratory conditions due to its expectorant properties and ability to reduce bronchial inflammation . It is often incorporated into formulations for chronic bronchitis management.
- Wound Healing : this compound has been shown to enhance wound healing processes by promoting tissue regeneration and reducing inflammation at the site of injury . Its application in topical formulations could benefit patients with slow-healing wounds.
Veterinary Medicine
In veterinary medicine, this compound is recognized for its health benefits in livestock:
- Feed Additive : It is used as a feed additive due to its antimicrobial properties, which help improve gut health and prevent infections in animals . Studies have shown that this compound can enhance the overall health and growth performance of livestock.
Data Tables
Below are tables summarizing key findings related to the applications of this compound:
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic bronchitis demonstrated that a formulation containing this compound significantly reduced symptoms and improved lung function after six weeks of treatment. Patients reported fewer exacerbations compared to those receiving standard care .
- Case Study 2 : In veterinary studies, the addition of this compound to pig feed resulted in lower incidence rates of gastrointestinal infections and improved weight gain over a 12-week period compared to control groups without thymol supplementation .
Propiedades
Fórmula molecular |
C10H14O4S |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C10H14O4S/c1-7(2)9-5-4-8(3)6-10(9)14-15(11,12)13/h4-7H,1-3H3,(H,11,12,13) |
Clave InChI |
NODSEPOUFZPJEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)O |
Sinónimos |
thymol sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















